2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Epigenetics PRMT3 Chemical Probe

This 4-fluorobenzylsulfonyl pyrrolidine derivative is a specifically characterized, weak-affinity binder for PRMT3 (EC50=1300 nM), serving as an ideal negative control in inhibitor screening (vs. SGC707, IC50=31 nM) and a validated starting point for fragment-based drug discovery. The defined 2-pyridyloxy substitution and XLogP3 of 2.2 provide a reliable benchmark for SAR campaigns optimizing lipophilicity and selectivity. Choose this exact scaffold to eliminate the variability of generic sulfonyl pyrrolidines. Ideal for counter-screening and probing methyltransferase interactions.

Molecular Formula C16H17FN2O3S
Molecular Weight 336.38
CAS No. 1903034-07-0
Cat. No. B2941823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
CAS1903034-07-0
Molecular FormulaC16H17FN2O3S
Molecular Weight336.38
Structural Identifiers
SMILESC1CN(CC1OC2=CC=CC=N2)S(=O)(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C16H17FN2O3S/c17-14-6-4-13(5-7-14)12-23(20,21)19-10-8-15(11-19)22-16-3-1-2-9-18-16/h1-7,9,15H,8,10-12H2
InChIKeySELKFOVJYSWKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (1903034-07-0): A Fluorinated Sulfonyl Pyrrolidine Scaffold for PRMT3 and Chemical Probe Research


2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS 1903034-07-0) is a synthetic, fluorinated sulfonamide derivative featuring a pyrrolidine core linked to a pyridine moiety via an ether bridge. With a molecular weight of 336.4 g/mol and a computed XLogP3 of 2.2, this compound serves as a specialized scaffold in medicinal chemistry for probing protein arginine methyltransferase 3 (PRMT3) interactions and for structure-activity relationship (SAR) studies focused on modulating physicochemical and pharmacokinetic properties [1][2]. Its primary documented biological activity is as a weak-affinity binder to the PRMT3 methyltransferase domain, providing a distinct pharmacological baseline for selectivity profiling [3].

Why 2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (1903034-07-0) Cannot Be Replaced by Common Analogs


Generic substitution within the sulfonyl pyrrolidine class is unreliable due to the critical influence of the 4-fluorobenzyl and 2-pyridyl ether substituents on target engagement, lipophilicity, and molecular recognition. The specific combination of a 4-fluorobenzylsulfonyl group and a 2-pyridyloxy substituent on the pyrrolidine ring creates a unique three-dimensional pharmacophore and electronic profile distinct from regioisomers (e.g., 3- or 4-pyridyl analogs) or halogen-substituted variants (e.g., 4-chlorobenzyl) [1]. Even subtle changes significantly alter the compound's logP (XLogP3 = 2.2), hydrogen bond acceptor count (6), and rotatable bonds (5), which directly impact membrane permeability and binding kinetics [2]. The compound's documented weak affinity for PRMT3 (EC50 = 1300 nM) further demonstrates that its pharmacological fingerprint is fundamentally different from potent PRMT3 inhibitors like SGC707 (IC50 = 31 nM), making it a distinct tool compound rather than a less potent substitute [3].

Quantitative Differentiation of 2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (1903034-07-0) Against Key Analogs


PRMT3 Binding Affinity: A Weak Baseline for Selectivity Profiling vs. Potent Inhibitors

The target compound demonstrates a distinct, weak binding affinity for the PRMT3 methyltransferase domain (EC50 = 1300 nM) when assessed via a protein stabilization assay. This is in marked contrast to the potent, established PRMT3 inhibitor SGC707 (IC50 = 31 nM) [1][2]. The 42-fold difference in potency is not a failure but a critical differentiator, positioning this compound not as a lead inhibitor but as a low-affinity control or a starting fragment for structure-activity relationship (SAR) studies aimed at understanding binding requirements. This quantitative characterization is absent for most other sulfonyl pyrrolidine analogs [1].

Epigenetics PRMT3 Chemical Probe Enzyme Inhibition

Lipophilicity Tuning: XLogP3 Comparison with 4-Chlorobenzyl and Unsubstituted Benzyl Analogs

The target compound's computed partition coefficient (XLogP3-AA = 2.2) reflects a specific balance of lipophilicity conferred by the 4-fluorobenzyl substituent. This value is predictably lower than a more lipophilic 4-chlorobenzyl analog (estimated XLogP3 ≈ 2.7) and higher than a non-halogenated benzyl analog (estimated XLogP3 ≈ 1.8) [1][2]. This precise lipophilicity tuning is a key differentiator for optimizing passive membrane permeability and reducing non-specific binding, which cannot be achieved with the other common halogen or alkyl substituents without altering other molecular recognition features [2].

Medicinal Chemistry Lipophilicity Drug Design Physicochemical Property

Hydrogen Bond Acceptor Capacity: Differentiating from 4-Pyridyl Regioisomers for Target Interaction

The 2-pyridyl ether linkage in the target compound creates a distinct spatial arrangement of hydrogen bond acceptor sites compared to a 4-pyridyl regioisomer. The 2-pyridyl isomer presents a total of 6 hydrogen bond acceptor atoms (one sulfonamide oxygen, pyridine nitrogen, and ether oxygen, with the pyridine nitrogen positioned ortho to the ether), whereas a 4-pyridyl regioisomer has the nitrogen lone pair in a para configuration, altering its capacity for key interactions such as hinge-binding in kinase targets or other recognition motifs [1]. This regiospecific presentation is a critical determinant of target selectivity and cannot be substituted without fundamentally changing the binding mode.

Molecular Recognition Hydrogen Bonding Medicinal Chemistry Isomer Differentiation

Rotatable Bond Count and Conformational Entropy: A Unique Ligand Efficiency Consideration

With 5 rotatable bonds, the target compound possesses greater conformational flexibility than the simpler core scaffold 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine (CAS 157187-14-9), which has 2 rotatable bonds [1]. This increased flexibility results in a higher entropy penalty upon binding, which is consistent with its weak PRMT3 affinity (EC50 = 1300 nM) [2]. For medicinal chemists, this property is a clear differentiator: it provides more structural vectors for optimization but at the cost of inherent potency, making it a preferable starting point for fragment-growing strategies aimed at enhancing both potency and selectivity through conformational restriction [1].

Conformational Analysis Ligand Efficiency Physicochemical Property Drug Design

Optimal Applications for 2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (1903034-07-0) in Scientific Research


PRMT3 Chemical Probe Selectivity Panels

This compound is ideally suited as a weak-affinity negative control or a tool for counter-screening in PRMT3 inhibitor discovery programs. Its characterized EC50 of 1300 nM against PRMT3 allows researchers to benchmark the selectivity of novel, potent inhibitors like SGC707 (IC50 = 31 nM) by demonstrating that observed cellular effects are not due to non-specific sulfonyl pyrrolidine binding but are specific to high-affinity interactions [1][2].

SAR Studies for Halogen-Substituted Sulfonyl Pyrrolidine Scaffolds

The compound serves as a key intermediate or reference molecule in SAR campaigns aiming to optimize the lipophilicity and electronic effects of the N-benzylsulfonyl group. Its well-defined XLogP3 of 2.2 makes it a benchmark for comparing the pharmacokinetic impact of introducing other halogens (e.g., Cl, Br) or substituents at the 4-position of the benzyl ring [1].

Fragment-Based Drug Design (FBDD) for Epigenetic Targets

Given its low molecular weight (336.4 g/mol), established weak target engagement, and multiple hydrogen bond acceptor sites, this compound is a high-quality starting fragment for FBDD campaigns targeting methyltransferases or other enzymes. Its pre-existing, albeit weak, affinity for PRMT3 provides a validated starting point for fragment growing and optimization [1][2].

Regioisomer-Specific Pharmacological Studies

The compound's 2-pyridyl substitution pattern is essential for studies where the spatial orientation of the pyridine nitrogen is critical for target binding. It acts as a precise tool to differentiate the pharmacological activity of ortho-pyridyl ethers from their meta- or para-substituted counterparts, which is a common question in kinase and GPCR drug discovery [1].

Quote Request

Request a Quote for 2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.